molecular formula C17H11N5O2 B14378869 3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one CAS No. 88330-72-7

3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one

Cat. No.: B14378869
CAS No.: 88330-72-7
M. Wt: 317.30 g/mol
InChI Key: AWDLZRWQBQKQQC-UHFFFAOYSA-N
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Description

3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazino-phthalazinone core, which is known for its stability and reactivity, making it a valuable candidate for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyridine-3-carboxaldehyde under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it may act as an agonist or antagonist, modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole derivatives: Known for their antifungal and antibacterial properties.

    Phthalazinone derivatives: Used in the development of pharmaceuticals and agrochemicals.

    Pyridine derivatives: Widely studied for their biological activities and industrial applications.

Uniqueness

3-[2-Oxo-2-(pyridin-3-YL)ethyl]-4H-[1,2,4]triazino[3,4-A]phthalazin-4-one stands out due to its unique combination of a triazino-phthalazinone core with a pyridine moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for diverse research applications.

Properties

CAS No.

88330-72-7

Molecular Formula

C17H11N5O2

Molecular Weight

317.30 g/mol

IUPAC Name

3-(2-oxo-2-pyridin-3-ylethyl)-[1,2,4]triazino[3,4-a]phthalazin-4-one

InChI

InChI=1S/C17H11N5O2/c23-15(12-5-3-7-18-9-12)8-14-17(24)22-16(21-20-14)13-6-2-1-4-11(13)10-19-22/h1-7,9-10H,8H2

InChI Key

AWDLZRWQBQKQQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C(C3=O)CC(=O)C4=CN=CC=C4

Origin of Product

United States

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